(2-Chloro-5-fluorophenyl)methanesulfonyl chloride

CAS No.: 1308384-59-9

Cat. No.: VC3073130

Molecular Formula: C7H5Cl2FO2S

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1308384-59-9 |

|---|---|

| Molecular Formula | C7H5Cl2FO2S |

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | (2-chloro-5-fluorophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 |

| Standard InChI Key | WKXDGNCTCLTUHF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride belongs to the class of sulfonyl chlorides, which are important reactive intermediates in organic synthesis. Sulfonyl chlorides are characterized by the functional group -SO2Cl and serve as key precursors in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The presence of chlorine at position 2 and fluorine at position 5 on the phenyl ring imparts unique electronic properties to this molecule, potentially influencing its reactivity and applications in synthetic chemistry .

The compound is identified by various systematic and alternative names in chemical databases and literature. According to PubChem data, synonyms include "Benzenemethanesulfonyl chloride, 2-chloro-5-fluoro-" along with registry identifiers such as MFCD18917041 and SCHEMBL16046605 . These identifiers are valuable for researchers seeking to locate this compound in chemical databases or commercial catalogs.

The halogen substitution pattern is a defining characteristic of this compound, distinguishing it from other methanesulfonyl chloride derivatives. The ortho-chloro and meta-fluoro substituents create a specific electronic environment that may confer selective reactivity, making this compound potentially valuable for specialized synthetic applications where precise control of electronic effects is required.

Molecular Structure and Chemical Properties

Structural Representation

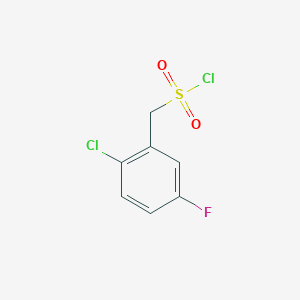

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride possesses a distinct molecular architecture consisting of a benzene ring with chlorine at the ortho position (C-2) and fluorine at the meta position (C-5), with a methanesulfonyl chloride group (CH2SO2Cl) attached to the benzene ring. This structure can be represented through various chemical notations that facilitate its identification and characterization in databases and literature .

The SMILES notation for this compound is C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl, providing a linear string representation of its structure . For more comprehensive structural representation, the InChI (International Chemical Identifier) is InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2, with the corresponding InChIKey being WKXDGNCTCLTUHF-UHFFFAOYSA-N . These standardized identifiers allow for unambiguous identification of the compound across various chemical databases and literature sources.

The presence of electronegative halogen atoms (chlorine and fluorine) on the benzene ring significantly influences the electronic distribution within the molecule. These substituents likely withdraw electron density from the aromatic system through both inductive and resonance effects, potentially affecting the reactivity of the methylene bridge and the sulfonyl chloride functional group.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5Cl2FO2S | |

| Molecular Weight | 243.08 g/mol | |

| CAS Number | 1308384-59-9 | |

| Creation Date in PubChem | 2012-03-08 | |

| Last Modified in PubChem | 2025-04-05 |

As a sulfonyl chloride derivative, this compound is expected to exhibit reactivity characteristic of this functional group. Sulfonyl chlorides are generally reactive toward nucleophiles, particularly amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. The sulfonyl chloride moiety (-SO2Cl) is susceptible to hydrolysis, potentially forming the corresponding sulfonic acid in the presence of water or moisture.

Spectroscopic and Analytical Data

While comprehensive spectroscopic data for (2-Chloro-5-fluorophenyl)methanesulfonyl chloride is limited in the available literature, predicted collision cross-section values from ion mobility studies provide valuable information for its analytical characterization . These values can assist in the identification and confirmation of the compound in complex mixtures using ion mobility-mass spectrometry techniques.

The following table presents predicted collision cross-section data for various ionic species of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 242.94441 | 144.6 |

| [M+Na]+ | 264.92635 | 157.8 |

| [M+NH4]+ | 259.97095 | 152.8 |

| [M+K]+ | 280.90029 | 149.3 |

| [M-H]- | 240.92985 | 144.4 |

| [M+Na-2H]- | 262.91180 | 150.3 |

| [M]+ | 241.93658 | 147.4 |

| [M]- | 241.93768 | 147.4 |

These predicted collision cross-section values represent the effective area for interaction between an ion and the buffer gas in ion mobility spectrometry experiments, providing characteristic physical properties for molecular identification . Such data is particularly valuable for analytical chemists working with complex mixtures where conventional mass spectrometry alone may be insufficient for unambiguous identification.

| Supplier | Product Number | Purity | Available Quantities | Lead Time | Additional Information |

|---|---|---|---|---|---|

| Proactive | P273-1186 | 98% | 10g | 2 weeks | Contact for pricing |

| RR Scientific | R6446363 | 98% | 1g, 5g, 10g, 25g, 100g | In-Stock (Shanghai or CA Irwindale) | Multiple package sizes available |

The commercial availability of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride enables researchers to incorporate this compound into their synthetic programs without the need for complex and potentially hazardous synthesis procedures. The range of available quantities accommodates both small-scale exploratory research and larger-scale applications, providing flexibility for various research needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume